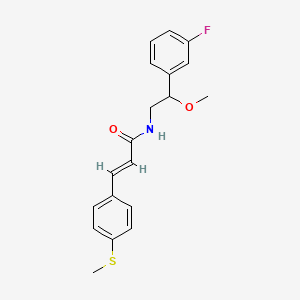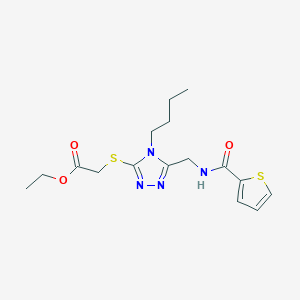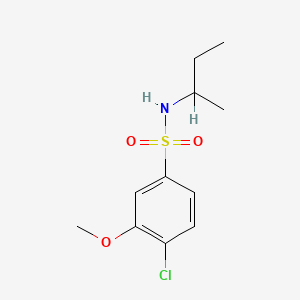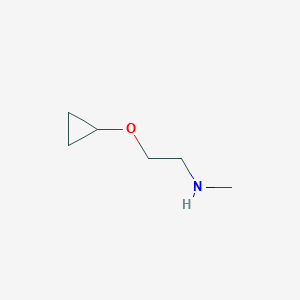
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide, commonly known as FMTPA, is a synthetic compound used in scientific research for its potential pharmacological properties. This compound belongs to the class of acrylamide derivatives and has been studied for its potential use in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds were found to be effective in preventing copper corrosion in nitric acid solutions, suggesting their potential application in protecting metal surfaces from acidic corrosion through chemical adsorption mechanisms. This research highlights the utility of acrylamide derivatives in industrial applications requiring corrosion resistance (Ahmed Abu-Rayyan et al., 2022).
Polymerization and Materials Science
Acrylamide derivatives have been utilized in the synthesis of thermoresponsive polymers and hydrogels, indicating their significance in developing smart materials for various applications, including drug delivery systems. For instance, controlled polymerization techniques like RAFT (reversible addition−fragmentation chain transfer) have been applied to acrylamide derivatives to produce polymers with specific properties, such as temperature responsiveness, which could be leveraged in biomedical engineering and materials science (Anthony J Convertine et al., 2004).
Fluorescence and Sensing
Some acrylamide derivatives are studied for their fluorescent properties, making them useful in the development of sensors and imaging agents. These compounds can interact with specific ions or molecules, allowing for the detection or quantification of these targets in various environments, including biological systems. This application is crucial in analytical chemistry, environmental monitoring, and medical diagnostics (Xianfeng Zhou et al., 2011).
Drug Delivery and Hydrogels
Acrylamide derivatives have also been explored for their role in forming hydrogels that can be used as drug delivery platforms. These materials can encapsulate drugs and release them in a controlled manner, which is essential for achieving desired therapeutic effects while minimizing side effects. The versatility of acrylamide-based hydrogels in tuning drug release rates and loading capacities makes them valuable in pharmacological research and development (A. Arun & B. Reddy, 2005).
Eigenschaften
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(24-2)10-7-14/h3-12,18H,13H2,1-2H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERLXDBKJFPAFA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


![1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2827466.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)

![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)

